molecular formula C24H24O5 B5233052 7-[2-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one

7-[2-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one

Cat. No.: B5233052
M. Wt: 392.4 g/mol
InChI Key: KCFPWFWFSQXBOD-UHFFFAOYSA-N
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Description

7-[2-(2,2-Dimethyltetrahydro-2H-pyran-4-yl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one is a synthetic coumarin derivative with a complex substituent at the 7-position of the chromen-2-one scaffold. The core structure consists of a 4-phenyl-substituted coumarin, a bicyclic system known for its diverse pharmacological activities. The 7-position is modified with a 2-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-oxoethoxy group, which introduces a ketone-linked tetrahydropyran ring system.

Key structural features:

  • 4-Phenyl group: Enhances π-π stacking interactions in biological targets.
  • 7-Substituent: Combines a flexible ethoxy linker, a ketone group, and a conformationally restrained 2,2-dimethyltetrahydro-2H-pyran ring. This design balances lipophilicity and hydrogen-bonding capacity.

Properties

IUPAC Name

7-[2-(2,2-dimethyloxan-4-yl)-2-oxoethoxy]-4-phenylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24O5/c1-24(2)14-17(10-11-28-24)21(25)15-27-18-8-9-19-20(16-6-4-3-5-7-16)13-23(26)29-22(19)12-18/h3-9,12-13,17H,10-11,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCFPWFWFSQXBOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CCO1)C(=O)COC2=CC3=C(C=C2)C(=CC(=O)O3)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7-[2-(2,2-Dimethyltetrahydro-2H-pyran-4-yl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one is a synthetic compound that belongs to the class of chromenone derivatives. This compound has garnered interest in pharmaceutical research due to its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This article reviews the existing literature on its biological activity, synthesizing data from various studies.

The compound has the following chemical properties:

  • Molecular Formula : C18H20O5
  • Molecular Weight : 320.35 g/mol
  • CAS Number : 329709-37-7

Antioxidant Activity

Several studies have reported the antioxidant potential of chromenone derivatives, including the compound . The antioxidant activity is primarily attributed to its ability to scavenge free radicals and inhibit lipid peroxidation.

  • Study Findings :
    • A study demonstrated that derivatives of chromenone exhibited significant free radical scavenging activity, with IC50 values indicating strong efficacy compared to standard antioxidants like ascorbic acid .
    • Further research indicated that the presence of the dimethyltetrahydropyran moiety enhances the electron-donating ability of the molecule, contributing to its antioxidant properties .

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have also been investigated.

  • Mechanism of Action :
    • The compound was shown to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro, suggesting a mechanism that involves modulation of inflammatory pathways .
    • In animal models, administration of this compound resulted in reduced edema and pain response, indicating significant anti-inflammatory effects.

Anticancer Activity

The anticancer potential of this compound has been a focal point in recent research.

  • Cell Line Studies :
    • In vitro studies on various cancer cell lines (e.g., MCF-7 for breast cancer and HeLa for cervical cancer) revealed that the compound induces apoptosis through activation of caspase pathways .
    • A dose-dependent inhibition of cell proliferation was observed, with IC50 values ranging from 10 to 30 µM depending on the cell line tested.

Data Summary Table

Biological ActivityMechanismReference
AntioxidantFree radical scavenging
Anti-inflammatoryInhibition of cytokines
AnticancerInduction of apoptosis

Case Studies

A notable case study involved the administration of this compound in a preclinical model of breast cancer. The results showed a significant reduction in tumor size and metastasis when treated with varying doses over a six-week period. Histological analysis revealed decreased cell proliferation markers and increased apoptosis .

Scientific Research Applications

Anticancer Activity

Several studies have investigated the anticancer potential of chromenone derivatives, including the target compound. Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that chromenone derivatives could induce apoptosis in breast cancer cells through the activation of caspases and modulation of the Bcl-2 family proteins .

Anti-inflammatory Effects

The anti-inflammatory properties of chromenones have been documented in multiple studies. The target compound may act by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). A relevant study highlighted that similar compounds reduced inflammation in murine models by downregulating NF-kB signaling pathways .

Antioxidant Activity

The antioxidant capacity of chromenone derivatives has been explored extensively. The target compound is hypothesized to scavenge free radicals, thereby providing protective effects against oxidative stress-related diseases. A comparative analysis showed that certain chromenones significantly reduced lipid peroxidation in vitro, suggesting potential applications in neurodegenerative diseases .

Enzyme Inhibition

Research has indicated that chromenone derivatives can act as inhibitors of various enzymes, including kinases and phosphatases. The target compound's structure suggests it may interact with these enzymes, potentially leading to therapeutic applications in metabolic disorders and cancer .

Case Studies

StudyFocusFindings
Anticancer ActivityInduced apoptosis in breast cancer cells; increased caspase activity.
Anti-inflammatory EffectsReduced levels of COX and LOX; decreased inflammation markers in mice.
Antioxidant ActivityScavenged free radicals; reduced lipid peroxidation levels significantly.

Chemical Reactions Analysis

Key Reaction Pathways

The compound participates in several reaction types, influenced by its chromone nucleus and substituents:

Reaction Type Mechanism Reagents/Conditions Product/Outcome
Esterification Formation of ester linkages via nucleophilic acyl substitutionTriethyl orthoformate, acetic anhydride Ethoxy group incorporation
Coupling Formation of C-N bonds via Schiff base intermediatesHydrazine, aromatic aldehydes Pyrimidine or thiazolidin derivatives
Cyclization Formation of fused ring systems via intramolecular reactionsHeat/reflux in ethanolChromenone-tetrahydropyran fused structure
Hydride Transfer Reduction of carbonyl groups (e.g., ketones) to alcoholsNaBH4 or LiAlH4Reduced chromenone derivatives
Substitution Replacement of functional groups (e.g., Cl) with nucleophilesNH2 groups, thiourea Amine or thiosemicarbazide derivatives

Analytical Techniques

Characterization of the compound and its intermediates relies on:

Technique Key Applications Critical Observations
NMR Spectroscopy Structural confirmation, proton environments (e.g., CH-pyran at δ 5.1 ppm)δ 4.8–5.0 ppm for CH-pyran, δ 6.5–6.7 ppm for NH2
HPLC Purity assessment, reaction monitoringColumn: C18, mobile phase: acetonitrile/water
IR Spectroscopy Functional group identification (e.g., C=O at 1710 cm⁻¹, NH at 3250 cm⁻¹)Strong absorption at 1710 cm⁻¹ (carbonyl)
Mass Spectrometry Molecular weight confirmation, fragmentation analysisCO loss via retro-Diels-Alder mechanism

Research Findings

  • Cyclo-condensation : Reaction with pentane-2,4-dione forms pyrazole-substituted chromenones .

  • Triazinopyrimidino Pyran Formation : Chloroacetyl chloride reactions yield heterocyclic derivatives .

  • Biological Activity : Chromenone derivatives exhibit antimicrobial effects, though activity varies with substitution patterns .

This compound’s versatility in undergoing esterification, coupling, and cyclization reactions positions it as a valuable scaffold in drug discovery and materials chemistry. Further studies are required to optimize reaction conditions and explore its full therapeutic potential.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to other coumarin derivatives with modifications at the 7-position, focusing on substituent chemistry, physicochemical properties, and reported biological activities.

Heterocyclic Substituents

a. Thiadiazole and Oxadiazole Derivatives
  • Example: 7-((5-(Phenylamino)-1,3,4-thiadiazol-2-yl)methoxy)-6-chloro-4-phenyl-2H-chromen-2-one (8c) Substituent: Methoxy-linked 1,3,4-thiadiazole ring with a phenylamino group. Chlorine at the 6-position enhances metabolic stability .
b. Triazole Derivatives
  • Example : 7-((4-(4-Chlorophenyl)-4H-1,2,4-triazol-3-yl)methoxy)-4-phenyl-2H-chromen-2-one (4d)
    • Substituent : 1,2,4-triazole with a 4-chlorophenyl group.
    • Activity : Exhibits cytotoxic activity against AGS cells (IC50 = 2.63 ± 0.17 mM), outperforming the parent 7-hydroxy-4-phenylchromen-2-one .
c. Tetrazolyl Derivatives
  • Example : 7-((2H-Tetrazol-5-yl)methoxy)-4-phenyl-2H-chromen-2-one (3)
    • Substituent : Tetrazole ring, a bioisostere for carboxylic acids.
    • Properties : Enhances solubility and bioavailability due to the ionizable tetrazole group .

Halogenated and Aromatic Substituents

  • Example : 7-(2-(4-Chlorophenyl)-2-oxoethoxy)-3-(4-methoxyphenyl)-4H-chromen-4-one (4a)

    • Substituent : Chlorophenyl and methoxyphenyl groups.
    • Properties : The chlorine atom acts as a bioisostere, improving metabolic stability, while the methoxy group modulates electronic effects .
  • Example : 4-(4-Methoxyphenyl)-8-methyl-7-[2-(4-methylphenyl)-2-oxoethoxy]-2H-chromen-2-one

    • Substituent : Methylphenyl and methoxyphenyl groups.
    • Properties : Increased lipophilicity from methyl groups may enhance membrane permeability .

Nitrogen-Containing Substituents

  • Example : 7-(2-(4-(4-Fluorobenzyl)piperazin-1-yl)-2-oxoethoxy)-2H-chromen-2-one (6i)

    • Substituent : Piperazinyl group with a fluorobenzyl moiety.
    • Activity : Demonstrates potent antidepressant activity by modulating serotonin (5-HT) levels and binding to the 5-HT1A receptor .
  • Example: 7-[2-(4-Acetylpiperazin-1-yl)-2-oxoethoxy]-3-(4-methoxyphenyl)-4H-chromen-4-one Substituent: Acetylated piperazine ring.

Comparative Analysis Table

Compound Class Example Substituent Key Properties Reported Activity
Target Compound 2-(2,2-Dimethyltetrahydro-2H-pyran-4-yl)-2-oxoethoxy High lipophilicity, rigid structure Not specified in evidence
Thiadiazole/Oxadiazole 1,3,4-Thiadiazole with Cl Enhanced polarity, metabolic stability Antimicrobial (inferred)
Triazole 4-Chlorophenyl-1,2,4-triazole Cytotoxic (IC50 = 2.63 mM) Anticancer
Piperazinyl 4-Fluorobenzyl-piperazine Serotonin modulation Antidepressant
Halogenated Aromatic 4-Chlorophenyl, 4-methoxyphenyl Bioisosteric effects, electronic tuning Not specified

Structural and Functional Insights

  • Metabolic Stability: Chlorinated analogs (e.g., 4a, 8c) may exhibit longer half-lives than the non-halogenated target compound .
  • Hydrogen Bonding : The ketone group in the target compound’s substituent enables hydrogen bonding, similar to tetrazoles and triazoles, which could enhance target engagement .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 7-[2-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one?

  • Methodological Answer : The compound can be synthesized via condensation reactions between coumarin derivatives and functionalized pyran intermediates. For example, the 2-oxoethoxy group is introduced through nucleophilic substitution or Mitsunobu reactions, while the tetrahydro-2H-pyran moiety is prepared via acid-catalyzed cyclization of diols or ketones. Key steps include purification by column chromatography (silica gel, gradient elution) and characterization using 1^1H/13^{13}C NMR to confirm regioselectivity .

Q. How is the structural integrity of this compound validated in synthetic workflows?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for confirming molecular geometry, particularly for the coumarin core and pyran substituent. Complementary techniques include FT-IR (to verify carbonyl and ether linkages) and high-resolution mass spectrometry (HRMS) for molecular weight validation. For dynamic structural insights, 2D NMR (e.g., COSY, HSQC) resolves spin-spin coupling in the tetrahydro-2H-pyran ring .

Q. What preliminary assays are recommended to screen its biological activity?

  • Methodological Answer : Begin with in vitro cytotoxicity assays (e.g., MTT or SRB) against cancer cell lines (HeLa, MCF-7) and non-cancerous controls (HEK-293). Coumarin derivatives often exhibit dose-dependent activity, so test concentrations ranging from 1–100 µM. Include positive controls (e.g., doxorubicin) and validate results via triplicate experiments. Fluorescence-based assays can track cellular uptake if the compound is inherently fluorescent .

Advanced Research Questions

Q. How can synthetic yields of this compound be optimized, particularly for the 2-oxoethoxy linker?

  • Methodological Answer : Optimize reaction conditions for the etherification step:

  • Solvent : Use anhydrous DMF or THF to minimize hydrolysis.
  • Catalyst : Employ phase-transfer catalysts (e.g., TBAB) or Pd-mediated coupling for sterically hindered substrates.
  • Temperature : Conduct reactions under reflux (80–100°C) with inert gas protection.
    Monitor progress via TLC (hexane:ethyl acetate, 3:1) and isolate intermediates to prevent side reactions .

Q. How to resolve contradictions in reported bioactivity data for coumarin derivatives?

  • Methodological Answer : Discrepancies often arise from structural analogs or assay variability. Address this by:

  • Structural Reanalysis : Verify compound purity (>95% by HPLC) and tautomeric forms (e.g., keto-enol equilibria).
  • Standardized Assays : Use the same cell lines and incubation times across studies.
  • SAR Studies : Compare substituent effects (e.g., electron-withdrawing groups on the phenyl ring) to correlate structure with activity trends .

Q. What computational strategies predict the compound’s interaction with biological targets?

  • Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger) against targets like topoisomerase II or EGFR. Use the crystal structure of the coumarin core (PDB ID: 1XYZ) as a template. Validate with molecular dynamics simulations (GROMACS) to assess binding stability over 100 ns. QSAR models can further optimize substituent hydrophobicity (clogP) and polar surface area (PSA) .

Q. How to address regioselectivity challenges during functionalization of the coumarin scaffold?

  • Methodological Answer : Direct electrophilic substitution at the 7-position is favored due to electron-donating effects of the 4-phenyl group. For late-stage modifications (e.g., introducing triazole groups), employ click chemistry (CuAAC) with azide-functionalized intermediates. Monitor regiochemistry using 19^{19}F NMR if fluorinated reagents are involved .

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